2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a furan ring attached. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-furyl ketones with appropriate amines under acidic or basic conditions. One common method includes the reaction of 2-furylmethyl ketone with 2-aminopyridine in the presence of a catalyst such as acetic acid or ammonium acetate . The reaction proceeds through a cyclization mechanism, forming the imidazo-pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and catalysts is also considered to minimize waste and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanyl derivatives.
Reduction: The imidazo-pyridine core can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the furan ring or the imidazo-pyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Furanyl carboxylic acids.
Reduction: Reduced imidazo-pyridine derivatives.
Substitution: Halogenated imidazo-pyridine compounds.
Scientific Research Applications
2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, modulating biological pathways. For instance, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-2-furyl)imidazo[1,2-a]pyridine: Known for its antimicrobial properties.
2-(2-Furyl)imidazo[1,2-a]pyridine: Similar structure but lacks the methyl group at the 7-position.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo-pyridine core.
Uniqueness
2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both the furan ring and the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2O/c1-9-4-5-14-8-10(13-12(14)7-9)11-3-2-6-15-11/h2-8H,1H3 |
InChI Key |
PYCFEEBMMXYBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.